molecular formula C7H13NO B14918734 3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine

3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B14918734
M. Wt: 127.18 g/mol
InChI Key: SVKGVSLLUPGRFQ-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylbicyclo[111]pentan-1-amine is a chemical compound with the molecular formula C8H15NO It is a bicyclic amine with a methoxy group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a metal-free homolytic aromatic alkylation of benzene.

    Introduction of the methoxy group: This step involves the methoxylation of the bicyclo[1.1.1]pentane core.

    N-methylation: The final step is the methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methoxy-N-methylbicyclo[11

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbicyclo[1.1.1]pentan-1-amine: This compound lacks the methoxy group but has a similar bicyclic structure.

    3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine: This compound has a tert-butyl group instead of a methoxy group.

    3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine Hydrochloride: This is a hydrochloride salt form of the compound.

Uniqueness

3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The bicyclic structure also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-methoxy-N-methylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C7H13NO/c1-8-6-3-7(4-6,5-6)9-2/h8H,3-5H2,1-2H3

InChI Key

SVKGVSLLUPGRFQ-UHFFFAOYSA-N

Canonical SMILES

CNC12CC(C1)(C2)OC

Origin of Product

United States

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